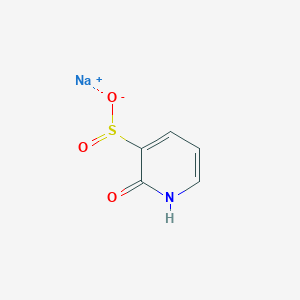
Sodium 2-hydroxypyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility and reactivity, making it a valuable building block for various chemical syntheses. It is a white, crystalline solid that is soluble in water and commonly used in the preparation of other sulfur-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxypyridine-3-sulfinate typically involves the reaction of 2-hydroxypyridine with sodium sulfinate. One efficient method is the copper-assisted conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters. This method uses CuBr2 as a medium and does not require any base or ligand .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents like CuBr2 makes the process cost-effective and scalable. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide and solvents such as ethanol or water.
Major Products:
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxypyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxypyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including C–S, N–S, and S–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include sulfonylation and sulfenylation reactions, which are crucial in the formation of sulfonate esters and other sulfur-containing compounds .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-hydroxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and properties compared to other sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the hydroxypyridine moiety in this compound allows for additional interactions and applications, particularly in the synthesis of heterocyclic compounds .
Eigenschaften
Molekularformel |
C5H4NNaO3S |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
sodium;2-oxo-1H-pyridine-3-sulfinate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-5-4(10(8)9)2-1-3-6-5;/h1-3H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
ZPAVNPPOOCXQEZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CNC(=O)C(=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





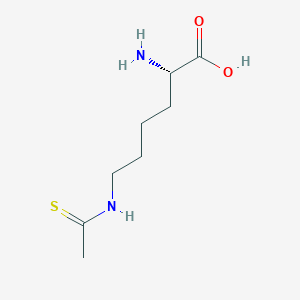
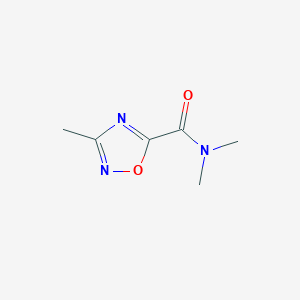
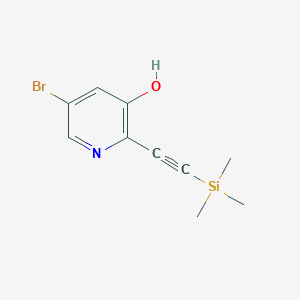
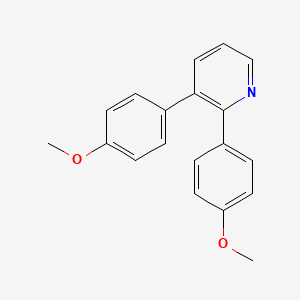
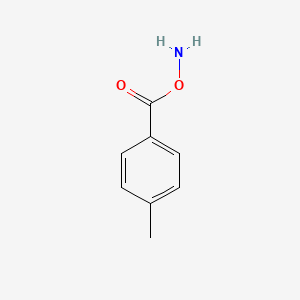


![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
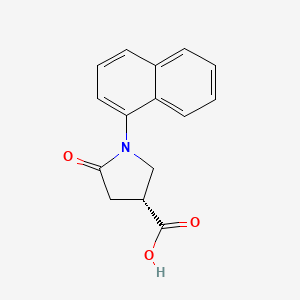

![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
